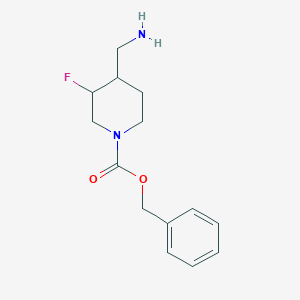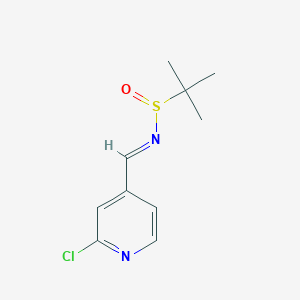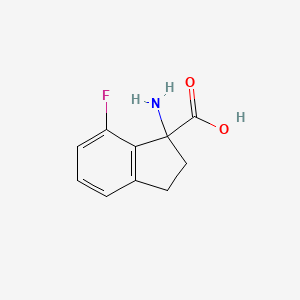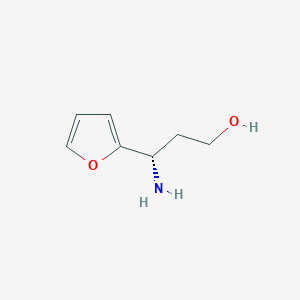
6-(((Tert-butoxycarbonyl)amino)methyl)-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(((Tert-butoxycarbonyl)amino)methyl)-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid is a compound that features a tert-butoxycarbonyl (Boc) protected amino group attached to a tetrahydronaphthalene carboxylic acid structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(((Tert-butoxycarbonyl)amino)methyl)-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid typically involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The protected amino group is then introduced into the tetrahydronaphthalene carboxylic acid structure through various coupling reactions.
Industrial Production Methods
Industrial production methods for this compound may involve the use of flow microreactor systems, which allow for the efficient and sustainable introduction of the tert-butoxycarbonyl group into a variety of organic compounds . These systems offer advantages in terms of scalability, efficiency, and environmental sustainability compared to traditional batch processes.
Análisis De Reacciones Químicas
Types of Reactions
6-(((Tert-butoxycarbonyl)amino)methyl)-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to convert the compound into reduced forms.
Substitution: The Boc-protected amino group can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxalyl chloride for mild deprotection of the Boc group , sodium borohydride for reduction reactions , and various oxidizing agents for oxidation reactions. The conditions for these reactions vary depending on the desired outcome, but they generally involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, deprotection of the Boc group using oxalyl chloride in methanol can yield the free amine , while reduction with sodium borohydride can produce the corresponding alcohol .
Aplicaciones Científicas De Investigación
6-(((Tert-butoxycarbonyl)amino)methyl)-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 6-(((Tert-butoxycarbonyl)amino)methyl)-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid involves the interaction of its functional groups with specific molecular targets. The Boc-protected amino group can be selectively deprotected under mild conditions, allowing for subsequent reactions with other molecules. The tetrahydronaphthalene carboxylic acid structure provides a stable framework for these interactions, facilitating the formation of desired products.
Comparación Con Compuestos Similares
Similar Compounds
6-(((Tert-butoxycarbonyl)amino)methyl)picolinic acid: Similar in structure but with a picolinic acid moiety instead of a tetrahydronaphthalene carboxylic acid.
Quisqualic acid analogs: Contain similar amino acid structures and are used in the development of peptidomimetics.
Uniqueness
The uniqueness of 6-(((Tert-butoxycarbonyl)amino)methyl)-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid lies in its combination of a Boc-protected amino group with a tetrahydronaphthalene carboxylic acid structure. This combination provides distinct chemical properties and reactivity, making it valuable for various synthetic and research applications.
Propiedades
Fórmula molecular |
C17H23NO4 |
|---|---|
Peso molecular |
305.4 g/mol |
Nombre IUPAC |
6-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C17H23NO4/c1-17(2,3)22-16(21)18-10-11-4-5-13-9-14(15(19)20)7-6-12(13)8-11/h6-7,9,11H,4-5,8,10H2,1-3H3,(H,18,21)(H,19,20) |
Clave InChI |
DNSGLSRUOXEMMS-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NCC1CCC2=C(C1)C=CC(=C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Amino-1-[3-(trifluoromethoxy)phenyl]propan-2-OL](/img/structure/B13039553.png)
![1-[4-(Piperidin-1-yl)phenyl]guanidine](/img/structure/B13039562.png)


![2-(Bicyclo[1.1.1]pentan-1-yl)-1-phenylethan-1-one](/img/structure/B13039586.png)

![8-Ethyl-2H,3H-benzo[E]thiin-4-one](/img/structure/B13039593.png)
![Methyl (R)-2-fluoro-4-(hexahydropyrrolo[1,2-A]pyrazin-2(1H)-YL)benzoate](/img/structure/B13039598.png)


![3,3'-Dibromo-9,9'-spirobi[fluorene]](/img/structure/B13039637.png)
![5-iodo-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid](/img/structure/B13039641.png)
![4-Chloro-8-methyl-6,7,8,9-tetrahydrobenzofuro[3,2-D]pyrimidin-2-amine](/img/structure/B13039648.png)
